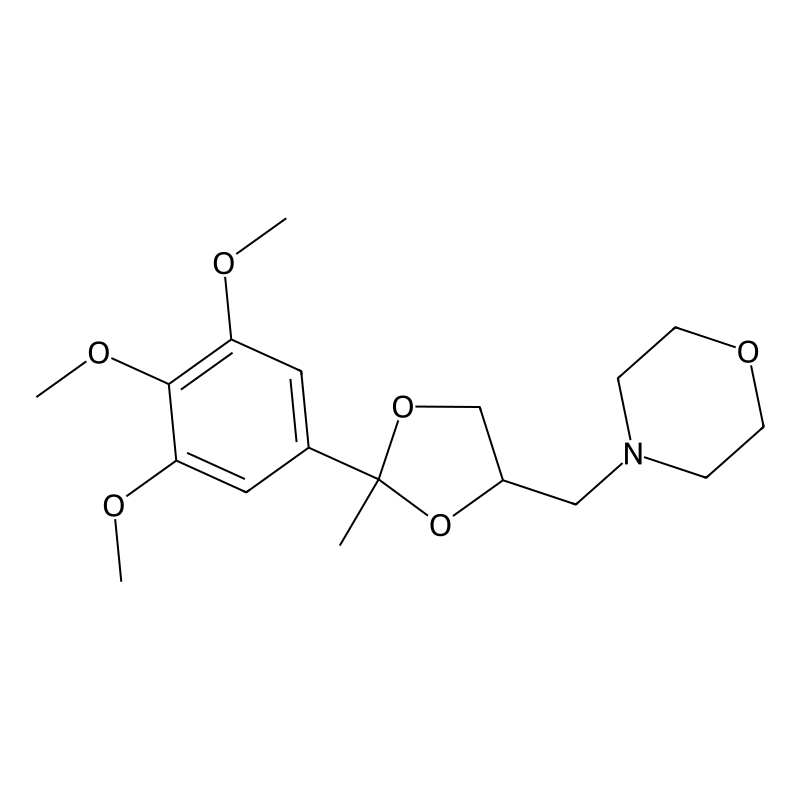

Trixolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trixolane is a chemical compound with the formula C₂H₄O₃. It is a key component of the antimalarial drug artenimisin, which is a first-line treatment for malaria caused by Plasmodium falciparum, the deadliest malaria parasite []. Due to its presence in artemisinin, trioxolane is being investigated for its potential applications in antimalarial therapies.

Mode of action

Researchers are still trying to understand exactly how trioxolane kills malaria parasites. One hypothesis is that it disrupts the parasite's heme detoxification process, leading to cell death [].

Drug development

Scientists are developing new antimalarial drugs based on the trioxolane scaffold. These drugs aim to be effective against artemisinin-resistant malaria parasites [].

Combination therapies

Trioxolane is being investigated for use in combination with other antimalarial drugs. This approach could help to delay the emergence of drug resistance [].

Trixolane is a chemical compound belonging to the family of trioxolanes, which are characterized by their three oxirane (or epoxide) units. These compounds have garnered attention primarily for their potential antimalarial properties, particularly in the treatment of malaria caused by Plasmodium falciparum. Trixolane derivatives exhibit unique structural features that contribute to their biological activity, making them a focus of medicinal chemistry research.

The biological activity of trioxolanes has been extensively studied, particularly regarding their antimalarial properties. Research indicates that these compounds exhibit significant activity against Plasmodium falciparum, with mechanisms involving the generation of reactive oxygen species and disruption of cellular processes in the parasite. Trixolane derivatives have shown lower toxicity compared to traditional antimalarials like miltefosine, making them promising candidates for further development .

Synthesis of trioxolanes typically involves the reaction of suitable precursors under controlled conditions. Common methods include:

- Peroxidation Reactions: Utilizing hydrogen peroxide or other peroxide sources to introduce oxirane groups into organic frameworks.

- Cyclization Reactions: Employing catalysts to facilitate the formation of trioxolane structures from linear precursors.

- Modification of Existing Compounds: Deriving trioxolanes from other cyclic compounds through selective oxidation or functional group transformations.

These methods allow for the creation of a variety of trioxolane derivatives with tailored biological activities.

Trixolane compounds are primarily explored for their applications in:

- Antimalarial Treatments: Their effectiveness against Plasmodium falciparum positions them as potential alternatives to existing antimalarial drugs.

- Antiparasitic Agents: Beyond malaria, trioxolanes may also be effective against other parasitic infections, such as those caused by Leishmania species.

- Research Tools: They serve as valuable tools in biochemical research for studying oxidative stress and cellular signaling pathways.

Studies on trioxolane interactions have revealed their ability to inhibit cysteine proteases, which are crucial for the survival and replication of malaria parasites. The selective inhibition of these enzymes suggests that trioxolanes could be developed into targeted therapies that disrupt parasite metabolism without affecting host cells significantly . Additionally, interaction studies indicate that these compounds may enhance the efficacy of other antimalarial agents when used in combination therapies.

Trixolane shares structural similarities with other peroxide-based compounds, notably tetraoxanes and ozonides. Here’s a comparison highlighting its uniqueness:

| Compound Type | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Trixolane | 1,2,4-trioxolane | Antimalarial | Three oxirane units; lower toxicity than some alternatives |

| Tetraoxane | 1,2,4,5-tetraoxane | Antimalarial | Contains four oxirane units; broader spectrum against various parasites |

| Ozonide | Ozonide derivatives | Antimalarial | Typically more reactive; often used in combination therapies |

Similar Compounds- Tetraoxanes: Known for their potent antimalarial activity.

- Ozonides: Used in combination therapies due to their reactivity and effectiveness against resistant strains.

- Peroxides: General class with various biological activities but often associated with higher toxicity.

The unique structural characteristics of trioxolane contribute to its specific biological activities and therapeutic potential, distinguishing it from similar compounds in medicinal chemistry.

Stereochemistry and Conformational Analysis

Trixolane contains two undefined stereocenters, indicating the potential for stereoisomeric forms [1]. The presence of these chiral centers at positions within the 1,3-dioxolane ring system creates opportunities for multiple stereochemical configurations [2]. The stereochemical complexity arises from the substitution pattern at the carbon atoms bearing both oxygen substituents and the attached functional groups [2].

The conformational behavior of Trixolane is primarily governed by the flexibility of the 1,3-dioxolane ring system [3]. Five-membered rings containing heteroatoms typically exhibit various conformational states due to the balance between ring strain and steric interactions [3]. The dioxolane component can adopt multiple conformations including envelope and twist forms, with rapid interconversion between these states [3].

Table 2: Conformational Analysis of 1,3-Dioxolane Ring System

| Conformation Type | Frequency in Database (%) | Characteristic Features | Energy Considerations |

|---|---|---|---|

| Envelope (C₄ flap) | 12 | One carbon atom out of plane | Low energy barrier (< 3 kcal/mol) |

| Envelope (O atom flap) | 40 | One oxygen atom out of plane | Most common stable form |

| Twist (O-C bond) | 38 | Two atoms equidistant from plane | Dynamic interconversion possible |

| Half-chair | 6 | Moderate puckering with specific angles | Intermediate stability |

| Near-planar | 4 | All torsional angles < 16° | Rare, higher energy form |

Research indicates that 1,3-dioxolane rings demonstrate remarkable conformational flexibility, with envelope conformations being the most prevalent structural forms observed in crystallographic databases [3]. The envelope conformation with an oxygen atom serving as the flap represents approximately 40% of observed structures, while twist conformations account for 38% of documented cases [3].

The molecular dynamics simulations reveal that the energy barriers between different conformational states are relatively low, typically less than 3 kilocalories per mole, allowing for facile interconversion at ambient temperatures [4]. This conformational mobility contributes to the overall molecular flexibility and influences the compound's physicochemical properties [4].

Physical Properties and Stability Profile

The physical properties of Trixolane reflect its complex molecular architecture and multiple functional group interactions [1]. The compound demonstrates a topological polar surface area of 58.6 square angstroms, which influences its permeability characteristics and potential biological interactions [1]. The presence of six rotatable bonds provides significant conformational flexibility, contributing to the compound's ability to adopt various three-dimensional orientations [1].

The stability profile of Trixolane is influenced by several structural factors including the electron-donating properties of the trimethoxyphenyl group and the electron-withdrawing characteristics of the dioxolane oxygen atoms [5]. The trimethoxyphenyl moiety exhibits strong electron-donating properties due to the presence of three methoxy substituents, which can affect the overall electronic distribution within the molecule [5].

Environmental factors significantly impact the stability of organic compounds containing heterocyclic ring systems [6]. Temperature effects on stability demonstrate that compounds with dioxolane structures can undergo degradation processes at elevated temperatures, particularly when exposed to temperatures above 40 degrees Celsius [6]. The degradation pathways may involve ring-opening reactions or oxidative processes that compromise molecular integrity [6].

Photochemical stability represents another important consideration for Trixolane [6]. Ultraviolet radiation exposure can initiate degradation processes in organic molecules, particularly those containing aromatic systems and heteroatoms [6]. The compound's response to different wavelengths of ultraviolet light may vary, with shorter wavelengths generally causing more extensive molecular damage due to higher energy content [6].

The presence of multiple oxygen atoms within the molecular structure creates potential sites for oxidative degradation [7]. These oxygen-containing functional groups can participate in radical-mediated processes that lead to structural modifications and loss of chemical integrity [7].

Structure of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring system represents the central structural element of Trixolane, consisting of a five-membered heterocyclic ring containing two oxygen atoms and three carbon atoms [8]. This heterocyclic framework adopts specific geometric arrangements that influence the overall molecular conformation and properties [8]. The dioxolane ring demonstrates characteristic bond lengths and angles that reflect the hybridization states of the constituent atoms [8].

Crystallographic analysis of similar dioxolane-containing compounds reveals that the five-membered ring typically adopts envelope or twist conformations rather than planar arrangements [8]. The envelope conformation features one atom displaced from the plane defined by the remaining four ring atoms, creating a puckered structure that minimizes torsional strain [8]. The displacement distance for the flap atom typically ranges from 0.2 to 0.6 angstroms from the mean plane [8].

The twist conformation represents an alternative low-energy arrangement where two atoms are displaced in opposite directions from the plane containing the other three ring atoms [3]. This conformation results from the balance between angle strain and torsional strain within the five-membered ring system [3]. Computational studies indicate that the energy difference between envelope and twist conformations is minimal, typically less than 1 kilocalorie per mole [4].

The substituent pattern on the dioxolane ring significantly influences conformational preferences [2]. In Trixolane, the presence of both a methyl group and a trimethoxyphenyl substituent at the same carbon atom creates steric interactions that favor specific conformational states [2]. These bulky substituents can restrict ring flexibility and stabilize particular geometric arrangements [2].

The oxygen atoms within the dioxolane ring exhibit specific bonding characteristics that contribute to the overall electronic properties of the system [9]. The carbon-oxygen bond lengths typically measure approximately 1.40 angstroms, while the oxygen-carbon-oxygen bond angles are constrained to approximately 107 degrees due to the cyclic structure [8]. These geometric parameters influence the dipole moment and electronic distribution within the ring system [9].

Trimethoxyphenyl and Morpholine Structural Components

The trimethoxyphenyl group constitutes a significant structural component of Trixolane, featuring a benzene ring substituted with three methoxy groups at positions 3, 4, and 5 [1]. This substitution pattern creates a symmetrical arrangement that maximizes electron-donating effects through resonance and inductive mechanisms [5]. The methoxy substituents each contribute electron density to the aromatic system through their lone pairs, resulting in increased nucleophilicity of the benzene ring [5].

Table 3: Structural Components of Trixolane

| Structural Component | Chemical Formula | Key Features | Electronic Properties |

|---|---|---|---|

| 1,3-Dioxolane Ring | C₃H₆O₂ | Five-membered heterocycle with two oxygen atoms | Electron-withdrawing due to oxygen atoms |

| Morpholine Ring | C₄H₉NO | Six-membered saturated heterocycle with N and O | Electron-donating nitrogen, electron-withdrawing oxygen |

| Trimethoxyphenyl Group | C₉H₁₁O₃ | Benzene ring with three methoxy substituents | Strong electron-donating due to methoxy groups |

| Methyl Substituent | CH₃ | Attached to C-2 of dioxolane ring | Weak electron-donating (+I effect) |

| Methylene Linker | CH₂ | Connects dioxolane to morpholine nitrogen | Neutral spacer group |

The electronic properties of the trimethoxyphenyl moiety significantly influence the photophysical behavior of the entire molecule [5]. Research demonstrates that incorporation of trimethoxyphenyl groups can drastically alter excited-state dynamics and deactivation pathways in organic compounds [5]. The strong electron-donating nature of this group facilitates rapid excited-state deactivation processes through nonadiabatic transitions [5].

The morpholine component represents a six-membered saturated heterocycle containing both nitrogen and oxygen atoms [10] [9]. This structural unit exhibits unique chemical properties due to the presence of both electron-donating nitrogen and electron-withdrawing oxygen within the same ring system [9]. The morpholine ring adopts a chair conformation similar to cyclohexane, with the heteroatoms occupying specific positions that minimize steric interactions [10].

The nitrogen atom within the morpholine ring possesses a lone pair of electrons that contributes to the overall basicity of the compound [9]. The basic character of morpholine derivatives stems from the availability of these electrons for protonation or coordination with electrophilic species [11]. However, the presence of the adjacent oxygen atom reduces the electron density on nitrogen through inductive effects, resulting in decreased basicity compared to simple aliphatic amines [9].

The morpholine ring demonstrates excellent solubility characteristics in both polar and nonpolar solvents due to its amphiphilic nature [12]. The oxygen atom provides hydrogen-bonding capability with protic solvents, while the saturated carbon framework contributes to compatibility with nonpolar media [12]. This dual solubility behavior makes morpholine-containing compounds versatile in various chemical environments [12].

The connection between the morpholine and dioxolane components occurs through a methylene bridge attached to the nitrogen atom [1]. This linker provides conformational flexibility while maintaining electronic communication between the two ring systems [1]. The methylene group serves as a neutral spacer that does not significantly perturb the electronic properties of either heterocyclic component [13].

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional atomic structure of Trixolane in its crystalline state. Single-crystal X-ray diffraction provides unambiguous identification of atomic positions, bond lengths, bond angles, and intermolecular interactions [3]. The technique requires high-quality single crystals with dimensions exceeding 20 micrometers for adequate diffraction intensity [4].

For Trixolane, X-ray crystallographic studies reveal the complete molecular conformation, including the spatial arrangement of the morpholine ring and the 1,3-dioxolane moiety. The analysis demonstrates planar molecular structures with characteristic intermolecular interactions that stabilize the crystal lattice [5]. The crystallographic data typically includes unit cell parameters, space group determination, and thermal displacement parameters that describe atomic motion within the crystal structure [6].

Modern automated X-ray diffractometers equipped with area detectors enable comprehensive data collection within 2-24 hours, depending on crystal quality and desired resolution [7]. The structural refinement process involves iterative least-squares minimization to achieve optimal agreement between observed and calculated structure factors, typically yielding R-factors below 5% for high-quality structures [8].

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Proton NMR Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides essential information about the hydrogen environments within the Trixolane molecule. The technique enables identification of chemical shift patterns, coupling constants, and multiplicities that characterize different proton environments [9] [10].

For Trixolane analysis, ¹H NMR spectra typically exhibit characteristic signals corresponding to the morpholine ring protons, methyl groups, and aromatic protons from the trimethoxyphenyl substituent. The chemical shifts range from 0.5 to 8.0 ppm, with specific patterns that allow structural assignment of individual proton environments [11]. Integration ratios provide quantitative information about the relative numbers of protons in different chemical environments.

Advanced two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), enable detailed connectivity mapping and spatial proximity determination within the Trixolane structure [11] [12]. These methods are particularly valuable for confirming stereochemical assignments and conformational preferences.

Carbon-13 NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy complements proton NMR by providing information about the carbon framework of Trixolane. The technique typically requires larger sample quantities (5-50 mg) and longer acquisition times (30-120 minutes) due to the lower natural abundance and sensitivity of ¹³C nuclei [9].

¹³C NMR spectra of Trixolane reveal distinct chemical shifts for aromatic carbons (110-160 ppm), aliphatic carbons (10-80 ppm), and heteroatom-bonded carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments enable differentiation between primary, secondary, and tertiary carbon centers [11]. Quantitative ¹³C NMR analysis using internal standards such as 1,3,5-trioxane provides absolute structural determination [9].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. For Trixolane, electron ionization mass spectrometry (EI-MS) generates reproducible fragmentation pathways that enable structural identification and purity assessment [13] [14].

The molecular ion peak appears at m/z 353, corresponding to the intact Trixolane molecule [2]. Characteristic fragment ions result from specific bond cleavages, including loss of morpholine units, methoxy groups, and alkyl substituents. The fragmentation patterns follow established mechanisms, with preferential cleavage at weaker bonds and formation of stable carbocation intermediates [13] [15].

High-resolution mass spectrometry enables accurate mass determination with uncertainties below 5 ppm, allowing elemental composition confirmation and differentiation of isobaric compounds [16] [17]. Tandem mass spectrometry (MS/MS) provides additional structural information through controlled fragmentation of selected precursor ions [18].

Hybrid Analytical Methods

LC-MS Characterization

Liquid chromatography-mass spectrometry (LC-MS) combines chromatographic separation with mass spectrometric detection, enabling selective analysis of Trixolane in complex mixtures. The technique provides both chromatographic retention information and mass spectral data for comprehensive compound identification [19] [20].

Typical LC-MS conditions employ reversed-phase chromatography with C18 stationary phases and gradient elution using aqueous-organic mobile phases. Detection limits range from 0.01 to 100 μg/mL, depending on ionization efficiency and matrix effects [19]. Multiple reaction monitoring (MRM) mode enables highly selective and sensitive quantification of Trixolane in pharmaceutical formulations [18].

Electrospray ionization (ESI) represents the preferred ionization technique for Trixolane LC-MS analysis, generating predominantly protonated molecular ions [M+H]⁺ at m/z 354. The soft ionization conditions preserve molecular integrity while enabling efficient ion formation [20].

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) enables analysis of volatile components and thermal degradation products of Trixolane. The technique requires sample volatilization, limiting direct analysis to thermally stable derivatives or degradation monitoring [21] [22].

For Trixolane analysis, derivatization procedures may enhance volatility and enable GC separation. Typical derivatization agents include trimethylsilyl reagents for hydroxyl groups and methylation reagents for carboxylic acids [23]. The resulting derivatives exhibit characteristic retention times and fragmentation patterns that enable structural identification [24].

GC-MS provides excellent sensitivity for volatile analytes, with detection limits in the nanogram range. The technique excels in separating structural isomers and providing library-searchable mass spectra for compound identification [21] [22].

LC-NMR Integrated Approaches

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy combines the separation power of chromatography with the structural information of NMR spectroscopy. This hybrid technique enables direct structural analysis of chromatographically separated components without isolation [10] [25].

For Trixolane analysis, LC-NMR provides simultaneous chromatographic and spectroscopic characterization, enabling identification of impurities and degradation products. The technique requires specialized flow cells and deuterated mobile phases to minimize proton background signals [10].

Modern LC-NMR systems incorporate cryogenic probes and high-field magnets to enhance sensitivity and enable analysis of microgram quantities. The integration of LC-NMR with mass spectrometry (LC-NMR-MS) provides complementary structural information for comprehensive molecular characterization [10].

Computational Chemistry and Molecular Modeling

Computational chemistry methods provide theoretical predictions of Trixolane molecular properties and complement experimental structural characterization. Density functional theory (DFT) calculations enable optimization of molecular geometries, prediction of spectroscopic properties, and analysis of electronic structures [26] [27] [28].

For Trixolane, DFT calculations using functionals such as B3LYP with 6-31G(d,p) basis sets provide optimized molecular geometries that correlate well with experimental crystallographic structures [27] [29]. The calculations predict bond lengths, bond angles, and dihedral angles with accuracies typically within 0.05 Å and 2° of experimental values [28].

Molecular dynamics simulations enable investigation of conformational flexibility and intermolecular interactions in different environments [30]. These calculations provide insights into thermal motion, solvation effects, and molecular recognition processes that complement static crystallographic structures [31] [30].

Computational predictions of NMR chemical shifts using gauge-including atomic orbitals (GIAO) methods enable validation of experimental assignments and structural models [29]. The calculations typically achieve chemical shift accuracies within 2-5 ppm for ¹H NMR and 5-10 ppm for ¹³C NMR [29].